N-(3-{[4-(difluoromethoxy)phenyl](4-methylpiperidin-1-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Description
N-(3-{4-(Difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups (positions 4 and 5), a 4-(difluoromethoxy)phenyl moiety linked via a 4-methylpiperidin-1-ylmethyl bridge, and a furan-2-carboxamide group.
Properties
Molecular Formula |
C25H28F2N2O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[3-[[4-(difluoromethoxy)phenyl]-(4-methylpiperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H28F2N2O3S/c1-15-10-12-29(13-11-15)22(18-6-8-19(9-7-18)32-25(26)27)21-16(2)17(3)33-24(21)28-23(30)20-5-4-14-31-20/h4-9,14-15,22,25H,10-13H2,1-3H3,(H,28,30) |
InChI Key |
YTYUZCPKVOCSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)OC(F)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Thiophene Core Formation
The 4,5-dimethylthiophene scaffold is synthesized via the Gewald reaction , a two-step process involving ketones, sulfur, and cyanocetate derivatives:
-
Cyclocondensation :
-
Hydrolysis to Carboxylic Acid :
Introduction of the 4-(Difluoromethoxy)benzyl-4-Methylpiperidine Sidechain
Synthesis of 4-(Difluoromethoxy)benzyl Chloride
-
Difluoromethylation :
-
Reductive Amination :
-
Chlorination :
Coupling to the Thiophene Core
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Friedel-Crafts Alkylation :
-
4,5-Dimethylthiophene-2-carboxylic acid (1.0 equiv) and 4-(difluoromethoxy)benzyl-4-methylpiperidinium chloride (1.1 equiv) react in the presence of AlCl₃ (1.3 equiv) in anhydrous DCM at −10°C for 2 hours.
-
Optimization Notes :
-
Lower temperatures (−10°C) suppress polysubstitution.
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Yield improves to 65% with slow addition of AlCl₃.
-
-
Furan-2-Carboxamide Installation
Activation of Thiophene Carboxylic Acid
Amide Bond Formation
-
Coupling with Furan-2-Amine :
Final Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 6.82 (d, J = 8.2 Hz, 2H, Ar-H), 6.72 (s, 1H, furan-H), 4.21 (s, 2H, CH₂), 2.98 (m, 2H, piperidine-H), 2.35 (s, 3H, CH₃), 2.15 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₂₇H₂₈F₂N₂O₃S [M+H]⁺: 523.1934; found: 523.1936.
Alternative Synthetic Routes and Scalability Considerations
Microwave-Assisted Coupling
One-Pot Sequential Reactions
-
Combining Friedel-Crafts alkylation and amidation in a single pot using DMF as universal solvent achieves 58% overall yield but requires rigorous temperature control.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Difluoromethoxy group hydrolysis | Use anhydrous conditions and inert gas |
| Piperidine ring oxidation | Add antioxidants (e.g., BHT) during steps |
| Thiophene ring bromination | Optimize AlCl₃ stoichiometry |
Chemical Reactions Analysis
N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in biological studies to understand its interactions with various biological targets and pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several analogs documented in the literature:
Key Observations :
- The difluoromethoxy group in the target compound may enhance metabolic stability compared to trifluoromethoxy analogs () due to reduced electron-withdrawing effects .
- The furan-2-carboxamide group is shared with AZ331 (), suggesting possible similarities in hydrogen-bonding interactions with biological targets .
Physicochemical Properties
Analysis :
Biological Activity
N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a complex organic compound with significant potential in various biological applications. Its unique structure, which includes a furan-2-carboxamide backbone and multiple functional groups, positions it as a candidate for therapeutic development. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H28F2N2O3S, with a molecular weight of 474.6 g/mol. The structural complexity arises from the presence of a difluoromethoxy phenyl moiety, a 4-methylpiperidin-1-yl group, and a thiophene ring. These components contribute to its reactivity and biological interactions.
Recent studies suggest that N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide may exert its biological effects through several mechanisms:
- NLRP3 Inflammasome Inhibition : This compound has been identified as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Inhibition of this pathway may lead to reduced inflammation and cellular damage in various disease models .
- Antioxidant Activity : The compound may enhance the expression of antioxidant proteins such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which protects cells from oxidative stress-induced damage. This was demonstrated in studies involving human colon fibroblast cells where the compound mitigated DNA and mitochondrial damage caused by carcinogenic agents .
- Nitrosative Stress Modulation : Research indicates that the compound can inhibit nitrosative stress by reducing nitric oxide levels while increasing glutathione levels, thereby protecting cellular integrity against nitrosative damage .
Therapeutic Applications
Given its biological activity, N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is being explored for various therapeutic applications:
- Cancer Prevention : Its ability to induce protective mechanisms against DNA damage positions it as a potential chemopreventive agent.
- Anti-inflammatory Treatments : By inhibiting the NLRP3 inflammasome, this compound could be beneficial in treating chronic inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of related compounds with similar structures:
These studies provide a framework for understanding how modifications to the furan-2-carboxamide structure can influence biological activity and therapeutic potential.
Q & A
Basic: What are the recommended synthetic strategies for preparing this compound, and what reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the construction of the thiophene-carboxamide core. Key steps include:
- Coupling reactions : Amide bond formation between the furan-2-carboxamide moiety and the substituted thiophene ring using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere .
- Piperidine functionalization : Alkylation of 4-methylpiperidine with a difluoromethoxyphenyl-containing electrophile, followed by purification via silica gel chromatography to isolate intermediates .
- Final assembly : Michael addition or nucleophilic substitution to link the piperidine and thiophene moieties. Optimal conditions include refluxing in anhydrous DMF at 80–100°C for 12–24 hours .
Critical parameters : Use of molecular sieves to control moisture, strict temperature monitoring, and post-synthesis purification via HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Basic: How is the compound characterized structurally, and what analytical techniques are essential for validation?
Methodological Answer:
Structural validation requires:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups on thiophene at δ 2.1–2.3 ppm; piperidine protons at δ 1.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] expected at m/z 541.2) and detect isotopic patterns from difluoromethoxy groups .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry of the piperidine-thiophene junction (e.g., C–C bond angles ~109.5°) .
Data interpretation : Compare experimental spectra with computational predictions (DFT/B3LYP/6-31G**) to resolve ambiguities in substituent orientation .
Basic: What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
Initial screening should include:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays at 1–100 µM concentrations. IC values <10 µM suggest therapeutic relevance .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–50 µM). Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .
- Solubility and stability : Measure logP (shake-flask method) and metabolic stability in liver microsomes (e.g., t >60 minutes indicates suitability for in vivo studies) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?
Methodological Answer:
SAR strategies :
- Core modifications : Synthesize analogs with alternate heterocycles (e.g., pyrrole instead of thiophene) and compare activity in kinase assays .
- Substituent tuning : Replace difluoromethoxy with trifluoromethoxy or methoxy groups to assess electronic effects on receptor binding (docking simulations using AutoDock Vina) .
- Stereochemical analysis : Prepare enantiomers via chiral HPLC (Chiralpak IA column) and test for differential activity (e.g., IC shifts >5-fold indicate stereospecificity) .
Data analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ, logP) with bioactivity .
Advanced: What mechanistic approaches are used to resolve contradictions in its reported biological activities?
Methodological Answer:
Contradictions (e.g., variable IC values across studies) require:
- Target deconvolution : Chemoproteomics (thermal shift assays or affinity pulldown with biotinylated probes) to identify off-target interactions .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., ERK vs. AKT pathway activation) .
- Species-specific assays : Compare activity in human vs. murine cell lines to assess translational relevance .
Case study : If cytotoxicity data conflict, validate via orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
Advanced: How can crystallographic data inform formulation strategies for in vivo studies?
Methodological Answer:
- Polymorph screening : Use XRPD to identify stable crystalline forms. Hydrate/solvate forms (e.g., dihydrate in ) impact solubility and bioavailability .
- Co-crystallization : Co-formulate with cyclodextrins or polymers (e.g., PEG 6000) to enhance aqueous solubility (>1 mg/mL target) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products (HPLC-MS monitoring) .
Advanced: What computational methods are used to predict metabolic liabilities in this compound?
Methodological Answer:
- In silico metabolism : Use software like MetaSite to identify labile sites (e.g., piperidine N-demethylation or thiophene S-oxidation) .
- CYP450 inhibition assays : Test against CYP3A4/2D6 using fluorogenic substrates. IC <1 µM indicates high drug-drug interaction risk .
- Reactive metabolite screening : Trapping studies with glutathione (LC-MS/MS) to detect thiophene-derived epoxides or quinone intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
